Cas no 1632-74-2 (3,6-Dimethylpyridazine)

3,6-Dimethylpyridazine is a heterocyclic organic compound featuring a pyridazine core substituted with methyl groups at the 3 and 6 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the methyl groups contribute to controlled reactivity, facilitating selective functionalization. The compound is particularly useful in the development of bioactive molecules, including potential drug candidates and ligands for coordination chemistry. High purity grades are available to ensure consistency in research and industrial applications. Its well-defined chemical behavior and versatility underscore its utility in advanced synthetic chemistry.
3,6-Dimethylpyridazine structure
3,6-Dimethylpyridazine structure
Product name:3,6-Dimethylpyridazine
CAS No:1632-74-2
MF:C6H8N2
MW:108.1411
MDL:MFCD06637608
CID:860117
PubChem ID:527031

3,6-Dimethylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dimethylpyridazine
    • Pyridazine, 3,6-dimethyl-
    • 3,6-dimethylpyridazin
    • 3,6-Dimethyl Pyridazine
    • BGVTUIRPHLSMJU-UHFFFAOYSA-N
    • AK130999
    • Pyridazine,3,6-dimethyl-
    • FCH1173254
    • SY105625
    • AX8251922
    • AB0096357
    • MFCD06637608
    • CS-0095209
    • DTXCID60286848
    • DB-024502
    • s11370
    • DS-6831
    • 3,6-Dimethyl-pyridazine
    • AKOS015901928
    • EN300-106791
    • 1632-74-2
    • SCHEMBL310954
    • DTXSID10335759
    • MDL: MFCD06637608
    • Inchi: 1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3
    • InChI Key: BGVTUIRPHLSMJU-UHFFFAOYSA-N
    • SMILES: N1=C(C([H])([H])[H])C([H])=C([H])C(C([H])([H])[H])=N1

Computed Properties

  • Exact Mass: 108.06884
  • Monoisotopic Mass: 108.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 62.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Density: 0.997
  • Melting Point: 32-33 ºC
  • Boiling Point: 228 ºC
  • Flash Point: 100 ºC
  • PSA: 25.78

3,6-Dimethylpyridazine Security Information

3,6-Dimethylpyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A354810-1g
3,6-Dimethylpyridazine
1632-74-2 97%
1g
$44.0 2025-02-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY105625-10g
3,6-Dimethylpyridazine
1632-74-2 >97%
10g
¥3013.00 2024-07-10
Enamine
EN300-106791-0.25g
3,6-dimethylpyridazine
1632-74-2 95%
0.25g
$50.0 2023-10-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZB847-200mg
3,6-Dimethylpyridazine
1632-74-2 97%
200mg
334.0CNY 2021-08-04
Chemenu
CM164391-1g
3,6-dimethylpyridazine
1632-74-2 95%
1g
$102 2021-08-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY105625-25g
3,6-Dimethylpyridazine
1632-74-2 >97%
25g
¥7532.00 2024-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD251922-1g
3,6-Dimethylpyridazine
1632-74-2 97%
1g
¥915.0 2022-03-01
Alichem
A029192435-5g
3,6-Dimethylpyridazine
1632-74-2 95%
5g
$309.00 2022-04-02
Ambeed
A354810-5g
3,6-Dimethylpyridazine
1632-74-2 97%
5g
$219.0 2025-02-24
eNovation Chemicals LLC
D696612-25g
3,6-Dimethylpyridazine
1632-74-2 >97%
25g
$1195 2024-07-20

3,6-Dimethylpyridazine Related Literature

Additional information on 3,6-Dimethylpyridazine

Introduction to 3,6-Dimethylpyridazine (CAS No. 1632-74-2)

3,6-Dimethylpyridazine, identified by the Chemical Abstracts Service Number (CAS No.) 1632-74-2, is a heterocyclic organic compound that belongs to the pyridazine family. This compound features a six-membered aromatic ring containing two nitrogen atoms and two methyl substituents at the 3rd and 6th positions. Its unique structural framework makes it a versatile intermediate in organic synthesis, pharmaceutical development, and material science research. The presence of nitrogen atoms in the ring imparts distinct electronic and steric properties, enabling its application in various chemical transformations.

The significance of 3,6-Dimethylpyridazine has been increasingly recognized in recent years due to its potential applications in medicinal chemistry and agrochemical research. The compound’s ability to serve as a building block for more complex molecules has positioned it as a valuable candidate for drug discovery programs. Recent studies have highlighted its role in synthesizing novel bioactive scaffolds that exhibit promising pharmacological properties.

In the realm of pharmaceutical research, 3,6-Dimethylpyridazine has been explored as a precursor for developing compounds with potential therapeutic effects. For instance, derivatives of this molecule have shown promise in inhibiting specific enzymatic pathways associated with inflammatory diseases and metabolic disorders. Researchers have leveraged its structural motif to design molecules that interact with biological targets in novel ways, thereby opening new avenues for therapeutic intervention.

The agrochemical industry has also benefited from the applications of 3,6-Dimethylpyridazine. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to the development of more effective crop protection agents. The compound’s stability under various environmental conditions makes it a suitable candidate for formulation into agricultural chemicals that can withstand field conditions while maintaining efficacy.

From a synthetic chemistry perspective, 3,6-Dimethylpyridazine serves as an important intermediate in constructing more complex heterocyclic systems. Its reactivity allows for functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to incorporate this compound into larger molecular frameworks with high precision.

Recent advancements in computational chemistry have further enhanced the understanding of 3,6-Dimethylpyridazine’s reactivity and potential applications. Molecular modeling studies have provided insights into how modifications at the methyl-substituted positions can influence its electronic distribution and interaction with biological targets. These computational approaches are complemented by experimental investigations that validate theoretical predictions and guide the design of next-generation derivatives.

The industrial production of 3,6-Dimethylpyridazine (CAS No. 1632-74-2) has also seen improvements in efficiency and sustainability. Modern synthetic routes focus on minimizing waste generation and maximizing yield through optimized reaction conditions. Green chemistry principles have been integrated into its synthesis, ensuring that the production process aligns with environmental regulations while maintaining cost-effectiveness.

In conclusion, 3,6-Dimethylpyridazine represents a significant compound in the chemical industry due to its broad applicability across multiple sectors. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals and agrochemicals, while ongoing research promises to uncover even more diverse uses for this versatile molecule. As scientific understanding evolves, so too will the applications of 3,6-Dimethylpyridazine, solidifying its position as a cornerstone of modern chemical research.

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